molecular formula C26H33ClFN7O4 B14795023 CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester

CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester

Cat. No.: B14795023
M. Wt: 562.0 g/mol
InChI Key: KYNFNBQBRPGRND-UHFFFAOYSA-N
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Description

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including a carbamate, a pyrazole, and a pyrimidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate typically involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorine and Chlorine Substituents: The next step involves the introduction of the fluorine and chlorine substituents on the aromatic ring. This can be done using electrophilic aromatic substitution reactions with appropriate fluorinating and chlorinating agents.

    Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group. This is typically done by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the protected amino compound with a suitable nitrile or amidine derivative under acidic or basic conditions.

    Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Deprotection and Carbamate Formation: The Boc protecting group is removed using an acid such as trifluoroacetic acid, and the resulting amine is reacted with methyl chloroformate to form the final carbamate product.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to investigate the biological activity of related compounds and their interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H33ClFN7O4

Molecular Weight

562.0 g/mol

IUPAC Name

tert-butyl N-[5-chloro-2-fluoro-3-[4-[2-[2-(methoxycarbonylamino)propylamino]pyrimidin-4-yl]-1-propan-2-ylpyrazol-3-yl]phenyl]carbamate

InChI

InChI=1S/C26H33ClFN7O4/c1-14(2)35-13-18(19-8-9-29-23(32-19)30-12-15(3)31-24(36)38-7)22(34-35)17-10-16(27)11-20(21(17)28)33-25(37)39-26(4,5)6/h8-11,13-15H,12H2,1-7H3,(H,31,36)(H,33,37)(H,29,30,32)

InChI Key

KYNFNBQBRPGRND-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NC(=O)OC(C)(C)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Origin of Product

United States

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